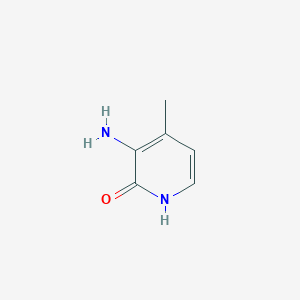

3-Amino-4-methylpyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-3-8-6(9)5(4)7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEPRGDZYVJETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595461 | |

| Record name | 3-Amino-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-54-9 | |

| Record name | 3-Amino-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 4 Methylpyridin 2 Ol and Its Analogs

Established Synthetic Routes to 3-Amino-4-methylpyridin-2-ol

Direct Amination and Hydroxylation Approaches

The synthesis of this compound can be achieved through a multi-step process commencing with the nitration of 2-amino-4-picoline. This initial step, conducted in a mixture of concentrated sulfuric acid and nitric acid, yields a mixture of 4-methyl-3-nitropyridin-2-amine and its 5-nitro isomer. nih.gov The desired 3-nitro isomer is then isolated by column chromatography. nih.gov

Following isolation, the 2-amino group of 4-methyl-3-nitropyridin-2-amine is converted to a hydroxyl group via a Sandmeyer-type reaction using an aqueous sodium nitrite (B80452) solution in the presence of sulfuric acid, which produces 4-methyl-3-nitropyridin-2-ol in high yield. nih.gov The final step involves the reduction of the nitro group to an amino group. A common method for this transformation is the use of reducing agents like tin(II) chloride in an appropriate solvent such as ethanol, which has been shown to be effective for the reduction of similar bromo-nitro-pyridin-ol compounds. google.com

Table 1: Synthesis of this compound via Nitration and Reduction

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | 2-Amino-4-picoline | H₂SO₄, HNO₃ | 4-Methyl-3-nitropyridin-2-amine | - | nih.gov |

| 2 | 4-Methyl-3-nitropyridin-2-amine | NaNO₂, H₂SO₄ | 4-Methyl-3-nitropyridin-2-ol | 96% | nih.gov |

| 3 | 4-Methyl-3-nitropyridin-2-ol | SnCl₂, Ethanol (proposed) | This compound | - | google.com |

Approaches via Boronic Acid Intermediates

An alternative strategy for the synthesis of related aminopyridines involves the use of boronic acid intermediates. For instance, 3-amino-4-methylpyridine (B17607), a direct precursor, can be synthesized from 4-methylpyridine-3-boronic acid. patsnap.com This reaction is typically carried out using an ammonia (B1221849) source, such as aqueous ammonia, in the presence of a metal oxide catalyst like copper(I) oxide. patsnap.com

To obtain the target this compound from 3-amino-4-methylpyridine, a subsequent hydroxylation step at the 2-position is necessary. While direct C-H hydroxylation of pyridines can be challenging, biocatalytic methods have shown promise. For example, whole cells of Burkholderia sp. have been used for the regioselective oxyfunctionalization of various pyridine (B92270) derivatives to their corresponding pyridinols. nih.gov

Synthesis of Key this compound Derivatives and Precursors

Preparation of Halogenated Analogs (e.g., 6-amino-3-bromo-4-methylpyridin-2-ol)

Halogenated analogs of this compound are important for further functionalization. The synthesis of 6-amino-3-bromo-4-methylpyridin-2-ol (B2801140) typically involves a two-step process starting from 4-methylpyridin-2-ol. smolecule.com

The first step is the bromination of the pyridine ring. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in an inert solvent. smolecule.com For a similar substrate, 4-methyl-5-nitropyridin-2-ol, bromination has been successfully carried out using bromine in acetic acid. rsc.org The second step is the introduction of an amino group at the 6-position, which is accomplished through amination via a nucleophilic substitution reaction using ammonia or other amine sources. smolecule.com

Routes to Alkylated and Substituted Pyridinols (e.g., 5-(1-Aminoethyl)-4-methylpyridin-2-ol)

The synthesis of alkylated derivatives, such as 5-(1-aminoethyl)-4-methylpyridin-2-ol, often requires a multi-step approach that may involve protection and deprotection of functional groups. A plausible route can be extrapolated from the synthesis of similar structures like 6-(2-fluoropropyl)-4-methylpyridin-2-amine. nih.gov

A general strategy involves starting with a protected 2-amino-4-methylpyridine (B118599). The protecting group, for instance, can be a 2,5-dimethylpyrrole group. The protected pyridine can then undergo lithiation followed by reaction with an appropriate electrophile, such as acetaldehyde, to introduce the desired alkyl side chain. nih.gov Subsequent functional group manipulations, such as conversion of a hydroxyl group to an amino group, and final deprotection of the primary amino group would yield the target alkylated pyridinol. nih.gov

Precursors for Anti-AIDS Drug Intermediates (e.g., 3-amino-4-methylpyridine)

3-Amino-4-methylpyridine is a crucial intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine, an anti-AIDS drug. google.comgoogle.com Several synthetic routes to this precursor have been developed.

One common method starts from 3-halo-4-methylpyridine, such as 3-bromo-4-methylpyridine. This intermediate is subjected to amination under pressure with ammonia in the presence of a copper sulfate (B86663) catalyst to yield 3-amino-4-methylpyridine with high yields. google.com

Another efficient route utilizes 4-methylpyridine-3-boronic acid as the starting material. In a one-step reaction, the boronic acid is reacted with an inorganic amide as the ammonia source, catalyzed by a metal oxide, to produce 3-amino-4-methylpyridine. patsnap.com

Table 2: Synthesis of 3-amino-4-methylpyridine

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Bromo-4-methylpyridine | Ammonia, Copper sulfate | 3-Amino-4-methylpyridine | 95% | google.com |

| 4-Methylpyridine-3-boronic acid | Aqueous ammonia, Copper(I) oxide | 3-Amino-4-methylpyridine | - | patsnap.com |

Biocatalytic Approaches to Pyridinol Synthesis (e.g., using Burkholderia sp. MAK1)

The use of whole-cell biocatalysts represents an attractive and environmentally benign strategy for the synthesis of hydroxylated pyridines, often overcoming the limitations and inefficiencies of chemical methods. researchgate.net The soil bacterium Burkholderia sp. MAK1 has emerged as a particularly efficient biocatalyst for the regioselective oxyfunctionalization of various pyridine derivatives. researchgate.netnih.gov This strain is capable of using pyridin-2-ol as its sole source of carbon and energy and has demonstrated a strong ability to convert a range of pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.netvu.lt

The enzymatic machinery of Burkholderia sp. MAK1, specifically a 2-hydroxypyridine (B17775) 5-monooxygenase encoded by the hpdABCDE gene cluster, catalyzes the initial hydroxylation step. vu.lt Research has shown that pyridin-2-ol-induced cells of this bacterium can successfully hydroxylate various substituted pyridin-2-amines. For instance, compounds with methyl, chloro, bromo, or fluoro substituents at the 4-position are oxidized, with the molecular mass of the products indicating the addition of an oxygen atom. nih.gov In the specific cases of 4-methyl-pyridin-2-amine and 4-chloro-pyridin-2-amine, the biotransformation leads to the formation of a single hydroxylated product, demonstrating high regioselectivity. nih.gov

However, the application of Burkholderia sp. MAK1 is not without its challenges. The substrate scope can be limited; for example, the bacterium was unable to hydroxylate pyridin-2-ols that contained carboxyl or methoxy (B1213986) groups at the 3-position. nih.gov Furthermore, substrate-dependent complexities can arise. When Burkholderia sp. MAK1 was incubated with 3-amino-6-methyl-pyridin-2-ol, the expected simple hydroxylation product was not formed; instead, a new compound with a molecular mass suggesting spontaneous dimerization after the initial oxidation was detected. nih.gov This highlights that while biocatalysis with Burkholderia sp. MAK1 is a promising method for preparing various pyridin-5-ols, the outcome for specific substrates like this compound requires empirical investigation to overcome potential side reactions. researchgate.netnih.gov

**Table 1: Examples of Biotransformations Catalyzed by *Burkholderia sp. MAK1***

| Substrate | Product(s) | Observations | Reference |

|---|---|---|---|

| 4-Methyl-pyridin-2-amine | Single hydroxylated product | Oxidation occurred, indicating hydroxylation. | nih.gov |

| 4-Chloro-pyridin-2-amine | 6-Amino-4-chloro-pyridin-3-ol | Single product formation, high conversion. | researchgate.netnih.gov |

| 3-Amino-6-methyl-pyridin-2-ol | Dimerized product | Oxidation followed by spontaneous dimerization. | nih.gov |

| 3-Carboxypyridin-2-ol | No reaction | Substrate not converted. | nih.gov |

| 2-Methylpyridine | 2-Methylpyridine-N-oxide | Oxidation of the heterocyclic nitrogen atom. | nih.gov |

Challenges and Advancements in this compound Synthesis

The chemical synthesis of substituted pyridinols like this compound is often hampered by challenges related to reaction conditions, yield, and selectivity. google.comgoogle.com

For instance, in the synthesis of 3-aminopyridine (B143674) via Hofmann degradation, the optimization of temperature and reaction time at different stages is crucial. google.com A low-temperature reaction might be optimal between 5-10 °C for 30-60 minutes, followed by a higher temperature step at 70-75 °C for 1-1.5 hours to maximize yield. google.com Similarly, the development of a kilogram-scale synthesis of an N-alkylated pyridine-2-amine through an iridium-catalyzed hydrogen borrowing reaction yielded over 70% of the product after optimization. rsc.org In another example, the synthesis of benzophenazine derivatives was optimized by testing various solvents and temperatures, with the best result (83% yield) achieved under solvent-free conditions at 90°C. rsc.org These examples underscore the general principle that moving from laboratory-scale discovery to industrial production necessitates fine-tuning reaction conditions to improve efficiency and yield.

Table 2: General Parameters for Optimization in Pyridine Synthesis

| Parameter | Common Range/Conditions | Goal of Optimization | Reference |

|---|---|---|---|

| Temperature | 0°C to 140°C | Balance reaction rate vs. side reactions/decomposition | google.comrsc.org |

| Reaction Time | 0.5 to 24 hours | Ensure complete conversion without product degradation | google.comrsc.org |

| Catalyst | Metal oxides, Pd/C, Iridium complexes | Increase reaction rate, improve selectivity, lower energy requirements | google.comrsc.org |

| Solvent | Water, ethanol, toluene, or solvent-free | Improve solubility, influence reaction pathway, facilitate work-up | google.comrsc.org |

| Pressure | 1 to 100 atm | Increase concentration of gaseous reactants (e.g., ammonia) | google.com |

A significant challenge in pyridine chemistry is overcoming the harsh conditions and lack of selectivity that characterize many traditional synthetic methods. google.comgoogle.com For example, the synthesis of 3-nitro-4-methylpyridine, a precursor for the corresponding amine, has been reported to require N₂O₅ at a frigid -78°C, conditions that are difficult and costly to implement on an industrial scale. google.com Other routes involve long reaction times or the use of expensive and non-recyclable reagents. google.com

Non-selectivity, particularly in electrophilic substitution reactions on the pyridine ring, often leads to the formation of multiple regioisomers, complicating purification and reducing the yield of the desired product. acs.org The direct functionalization of the pyridine C3 position is notoriously difficult. acs.org

Modern synthetic advancements aim to address these issues by developing milder, more selective, and efficient protocols. One innovative approach to synthesizing 3-amino-4-methylpyridine uses 4-methylpyridine-3-boronic acid as a starting material with an inorganic amide as the ammonia source, catalyzed by a metal oxide. google.com This one-step reaction proceeds under gentle, room-temperature conditions and achieves a high yield (85%), successfully bypassing the problems of harsh conditions and low efficiency found in older methods. google.com The development of catalytic systems that offer high stereo- and regioselectivity, such as those using specific chiral ligands, is a key area of research, though catalyst stability can be an obstacle. mdpi.com Another strategy involves the photochemical valence isomerization of pyridine N-oxides, which allows for a metal-free, C3-selective hydroxylation of the pyridine ring under mild conditions, showcasing a powerful method for late-stage functionalization. acs.org These new methodologies represent a shift towards more sustainable and industrially viable processes for producing complex pyridine derivatives. google.com

Chemical Reactivity and Functional Group Transformations of 3 Amino 4 Methylpyridin 2 Ol

Reactivity of the Amino Moiety

The amino group (–NH₂) at the C3 position significantly influences the molecule's nucleophilic character and its ability to engage in a variety of chemical transformations.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to react with a wide range of electrophiles. This reactivity allows for the synthesis of diverse substituted pyridine (B92270) derivatives. smolecule.com The amino group's nucleophilicity facilitates reactions such as alkylation and acylation, which are fundamental for building more complex molecular architectures. For instance, the amino group can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This is a key reaction for creating derivatives with modified electronic and steric properties.

A related compound, 6-Chloro-4-methylpyridin-3-amine, demonstrates that the amino group can undergo reduction using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride to yield different amines or amides. smolecule.com

Condensation Reactions (e.g., Schiff Base Formation)

The amino group of 3-Amino-4-methylpyridin-2-ol can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. smolecule.com These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base. smolecule.com This type of reaction is crucial in synthetic chemistry for creating carbon-nitrogen double bonds and extending the molecular framework.

Research on other aminopyridines has shown that they can be used in multi-component reactions. For example, various aminopyridines react with 2-hydroxy-1,4-naphthoquinone, 1,2-phenylenediamine, and triethyl orthoformate to produce complex benzophenazine derivatives. rsc.org

Table 1: Examples of Reactions Involving the Amino Group

| Reaction Type | Reagents | Product Type | Research Finding |

|---|---|---|---|

| Nucleophilic Substitution | Electrophiles (e.g., alkyl halides, acyl chlorides) | Substituted amino-pyridines | The amino group acts as a nucleophile, enabling diverse substitutions. smolecule.com |

| Condensation | Aldehydes, Ketones | Schiff Bases (Imines) | Expands utility in organic synthesis for creating C=N bonds. smolecule.com |

| Multi-component Reaction | Aryl amines, orthoformates, etc. | Complex heterocycles | Demonstrates the utility of the amino group as a building block in complex syntheses. rsc.org |

Reactivity of the Hydroxyl Group

The hydroxyl (–OH) group at the C2 position is involved in critical oxidation and acid-base reactions, which define many of the compound's chemical characteristics.

Oxidation Reactions

The hydroxyl group of pyridin-2-ol derivatives can be oxidized to form the corresponding carbonyl compounds. smolecule.com In the case of this compound, this would yield a pyridin-2-one derivative. Furthermore, the pyridine ring system itself can be subject to oxidation. For instance, whole-cell biocatalysis using Burkholderia sp. MAK1 has been shown to hydroxylate various pyridin-2-ols and pyridin-2-amines, often at the C5 position. researchgate.net In a study involving the closely related 3-amino-6-methyl-pyridin-2-ol, oxidation by Burkholderia sp. MAK1 led to a product that underwent spontaneous dimerization. researchgate.netnih.gov The pyridine nitrogen can also be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Transformations Involving the Pyridine Heterocycle

The pyridine ring itself is an active participant in chemical transformations. The electron-donating amino and hydroxyl groups activate the ring, influencing its susceptibility to electrophilic substitution. Conversely, the electronegative nitrogen atom makes the pyridine ring generally electron-deficient compared to benzene, which can facilitate nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen.

Enzymatic and whole-cell-catalyzed reactions have demonstrated the potential for regioselective oxyfunctionalization of the pyridine ring. Studies on similar pyridine derivatives with Burkholderia sp. MAK1 have shown that the pyridine ring can be hydroxylated, typically at the C5 position, or oxidized at the ring nitrogen to form N-oxides. researchgate.netnih.gov Such transformations are valuable for creating novel pyridine derivatives with potentially enhanced biological activities. researchgate.net

Ring Functionalization and Substitution Patterns

The pyridine ring in this compound is activated towards electrophilic substitution due to the presence of the amino, methyl, and hydroxyl groups. However, the reactivity is also modulated by the pyridone tautomerism. The functional groups can be chemically modified to introduce new substituents onto the pyridine nucleus.

Electrophilic Substitution:

The nitration of related picoline derivatives provides insight into the potential electrophilic substitution patterns of this compound. For instance, the nitration of 2-amino-4-picoline and 2-hydroxy-4-picoline can lead to non-selective nitration at the 3 and 5 positions. google.comgoogle.com This suggests that direct nitration of this compound could potentially yield a mixture of nitro-substituted products. One synthetic route to a related compound, 5-Amino-4-methyl-2-oxopyridine, involves nitration followed by reduction, highlighting the feasibility of introducing a nitro group which can then be converted to an amino group. vulcanchem.com

Halogenation:

Halogenation of the pyridine ring can also be anticipated. The synthesis of 6-amino-3-bromo-4-methylpyridin-2-ol (B2801140) is achieved through the bromination of 4-methylpyridin-2-ol, indicating that the pyridine ring is susceptible to electrophilic attack by halogens. smolecule.com This suggests that this compound could undergo similar halogenation reactions.

Nucleophilic Substitution:

While the electron-rich nature of the pyridine ring generally disfavors nucleophilic aromatic substitution, the introduction of a leaving group, such as a halogen, can facilitate such reactions. In the case of 6-amino-3-bromo-4-methylpyridin-2-ol, the bromine atom can be substituted by various nucleophiles, including amines and thiols. smolecule.com This indicates that halogenated derivatives of this compound could serve as precursors for further functionalization via nucleophilic substitution.

The hydroxyl group at the 2-position can also participate in nucleophilic substitution reactions, as observed in the related compound 4-Amino-5-methylpyridin-2-ol (B46200). nih.gov

Interactive Data Table: Reactivity of Analagous Pyridine Derivatives

| Compound | Reagent/Condition | Reaction Type | Product(s) | Reference |

| 2-Amino-4-picoline | Nitrating agent | Electrophilic Nitration | 3-Nitro and 5-nitro derivatives | google.comgoogle.com |

| 2-Hydroxy-4-picoline | Nitrating agent | Electrophilic Nitration | 3-Nitro and 5-nitro derivatives | google.comgoogle.com |

| 4-Methylpyridin-2-ol | Bromine or NBS | Electrophilic Bromination | 3-Bromo-4-methylpyridin-2-ol | smolecule.com |

| 6-Amino-3-bromo-4-methylpyridin-2-ol | Amines, Thiols | Nucleophilic Substitution | Corresponding substituted pyridines | smolecule.com |

| 5-Amino-4-methylpyridin-2-ol | HNO₃/H₂SO₄ | Nitration/Reduction | 5-Amino-4-methyl-2-oxopyridine | vulcanchem.com |

N-Oxidation Reactions of Pyridine Analogs

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be oxidized to form an N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, often facilitating different substitution patterns compared to the parent pyridine.

Chemical oxidation of aminopyridines to their corresponding N-oxides can also be achieved using reagents like Caro's acid (peroxymonosulfuric acid).

Interactive Data Table: N-Oxidation of Pyridine Analogs

| Substrate | Catalyst/Reagent | Product | Reference |

| Methylpyridines | Burkholderia sp. MAK1 | Corresponding N-oxides | nih.govresearchgate.net |

| Pyrazine | Burkholderia sp. MAK1 | Pyrazine-N-oxide | nih.govresearchgate.net |

| Aminopyridines | Caro's acid | Aminopyridine-N-oxides |

The susceptibility of the pyridine nitrogen in analogous compounds to oxidation suggests that this compound could also undergo N-oxidation under appropriate chemical or biocatalytic conditions. The resulting N-oxide would be an interesting intermediate for further synthetic transformations.

Biological Activities and Pharmacological Potential of 3 Amino 4 Methylpyridin 2 Ol Derivatives

Role as Synthetic Intermediates in Medicinal Chemistry

The unique structural features of 3-amino-4-methylpyridin-2-ol, including its pyridine (B92270) core and reactive amino and hydroxyl groups, make it a valuable building block for the synthesis of complex molecules with therapeutic applications.

Precursors for Antiviral Agents (e.g., Nevirapine Intermediates)

A significant application of this compound derivatives is in the synthesis of antiviral drugs, most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, which is used in the management of HIV. beilstein-journals.org The key intermediate in the commercial production of Nevirapine is 2-chloro-3-amino-4-picoline (CAPIC). google.comvcu.edu Various synthetic strategies have been developed to produce CAPIC and its precursors efficiently, highlighting the industrial importance of this pyridine derivative. beilstein-journals.orggoogle.comwipo.int

The synthesis of Nevirapine involves the coupling of two substituted pyridine precursors, one of which is a derivative of this compound. vcu.edu Research has focused on developing cost-effective and high-yield synthetic methods for these intermediates to meet the global demand for this essential medicine. beilstein-journals.orggoogle.comvcu.eduwipo.int

Table 1: Key Intermediates in Nevirapine Synthesis

| Intermediate | Role | Reference |

| 2-Chloro-3-amino-4-picoline (CAPIC) | A primary building block for Nevirapine synthesis. | google.comvcu.edu |

| 2-Cyclopropylaminonicotinic acid (2-CAN) | The second key starting material in the commercial Nevirapine process. | google.com |

| Methyl 2-cyclopropylaminonicotinate (Me-CAN) | Used as a starting material in an alternative, streamlined synthesis of Nevirapine. | vcu.eduwipo.int |

Building Blocks for Antibacterial and Antifungal Compounds

Derivatives of this compound serve as a scaffold for the development of new antibacterial and antifungal agents. The pyridine ring is a common feature in many bioactive molecules, and its derivatives have shown promising antimicrobial activity. researchgate.netresearchgate.netmdpi.com For instance, certain pyridine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov

The synthesis of novel antimicrobial compounds often involves the modification of the pyridine core to enhance interaction with microbial targets. researchgate.netmdpi.comnih.gov Studies have explored the synthesis of various pyridine derivatives, including those with fused heterocyclic rings, to broaden their spectrum of activity. researchgate.netmdpi.com

Development of Anticancer Agents

The this compound scaffold is also a valuable platform for the design and synthesis of anticancer agents. Derivatives of this compound have been investigated for their cytotoxic effects on various cancer cell lines. reading.ac.ukacs.org The structural versatility of the pyridine ring allows for modifications that can lead to compounds with enhanced antiproliferative properties. ijpcbs.comnih.gov

Research has shown that certain thiosemicarbazone derivatives of substituted pyridines exhibit potent antitumor activities by inhibiting enzymes like ribonucleotide reductase, which is crucial for DNA synthesis in cancer cells. ijpcbs.com Furthermore, pyridine-containing compounds have been designed to target specific signaling pathways involved in cancer progression. reading.ac.uknih.gov

Modulation of Specific Biological Targets by Pyridinol Scaffolds

The inherent chemical properties of the pyridinol scaffold allow for its interaction with various biological targets, leading to the modulation of their activity. This has been a key area of research in drug discovery.

Enzyme Activity Modulation (e.g., Inducible Nitric Oxide Synthase (iNOS) Inhibition)

Pyridinol-based compounds have been identified as potent inhibitors of nitric oxide synthases (NOS), particularly the inducible isoform (iNOS). nih.gov Overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory and pathological conditions. nih.govnih.gov Therefore, selective inhibition of iNOS is a significant therapeutic goal. mdpi.comgoogle.com

2-amino-4-methylpyridine (B118599) has been reported as a non-selective NOS inhibitor, and its derivatives have been synthesized to improve potency and selectivity for iNOS. nih.gov Computational and synthetic studies have shown that substitution at specific positions on the pyridine ring can significantly enhance inhibitory activity and selectivity. nih.gov For example, imidazopyridine derivatives have been shown to be selective iNOS inhibitors. mdpi.com

Table 2: iNOS Inhibitory Activity of Pyridine Derivatives

| Compound | Target | Activity | Reference |

| 2-amino-4-methylpyridine | NOS | Non-selective inhibitor | nih.gov |

| Imidazopyridine derivative (Compound 23) | iNOS | pIC50 = 7.09 (selective) | mdpi.com |

| 6-substituted 2-amino-4-methylpyridine analogues | iNOS | Improved potency and selectivity | nih.gov |

Receptor Binding and Ligand Design (e.g., Dopamine (B1211576) D4 Receptors, Mineralocorticoid Receptors)

The pyridinol scaffold is a key structural motif in the design of ligands for various receptors, including dopamine D4 receptors and mineralocorticoid receptors. The dopamine D4 receptor is a target for antipsychotic drugs and treatments for other neurological disorders. nih.govwikipedia.org Pyridine-containing compounds have been developed as selective dopamine D4 receptor ligands, with some exhibiting agonist or antagonist activity. nih.govgoogle.com The structure-activity relationship studies of these ligands have revealed that substitutions on the pyridine and associated rings can fine-tune their functional activity. nih.gov

Furthermore, derivatives of 4-amino-5-methylpyridin-2-ol (B46200) are utilized in the synthesis of nonsteroidal mineralocorticoid receptor (MR) antagonists like finerenone. jxphi.comchemicalbook.com These antagonists are used in the treatment of cardiorenal diseases. jxphi.comchemicalbook.com The design of these molecules leverages the ability of the pyridinol scaffold to interact with key residues in the receptor's binding pocket. vulcanchem.com

Voltage-Gated Potassium Channel (KV1) Blockade by Analogs

The therapeutic potential of aminopyridine derivatives as blockers of voltage-gated potassium channels, particularly those of the KV1 family, is a significant area of research. While direct studies on this compound are not extensively documented in this context, the activity of its structural analogs provides critical insights into its potential pharmacological profile. The compound 4-aminopyridine (B3432731) (4-AP) is a well-established, non-selective blocker of voltage-dependent K+ channels and serves as a foundational molecule for this class of inhibitors. bio-techne.comtocris.com

Research has demonstrated that 4-AP blocks KV1.1 and KV1.2 channels with IC50 values of 170 μM and 230 μM, respectively. bio-techne.comtocris.com The mechanism involves the protonated form of the aminopyridine mimicking a K+ ion to block the channel's inner pore. researchgate.net This action is crucial for enhancing impulse conduction in demyelinated axons, which is why 4-AP is used clinically to treat conditions like multiple sclerosis. researchgate.net

Structure-activity relationship studies on 4-AP derivatives have shown that modifications, particularly at the 3-position, can significantly influence blocking potency. researchgate.net Analogs with substitutions at this position are of particular interest for developing more selective or potent KV channel blockers. For instance, studies on various 3-substituted 4-aminopyridine analogs have revealed a range of potencies against Shaker channels, which are homologs of mammalian KV1 channels. researchgate.net

The following table summarizes the inhibitory concentrations (IC50) and other properties of 4-aminopyridine and related analogs, illustrating the impact of structural modifications on their channel-blocking activity.

| Compound | IC50 (μM) vs. Shaker Channel | Target Channels | Notes |

| 4-Aminopyridine (4-AP) | 170 (KV1.1), 230 (KV1.2) | KV1.1, KV1.2, KV1.5 | Non-selective blocker. bio-techne.comtocris.com |

| 3-Methyl-4-aminopyridine (3Me4AP) | 160 | Shaker (KV1 homolog) | Potency similar to 4-AP. researchgate.net |

| 3-Methoxy-4-aminopyridine (3MeO4AP) | 12,000 | Shaker (KV1 homolog) | Significantly reduced potency. researchgate.net |

| Arylmethylpiperidine Derivatives | 0.72 - 17.7 | KV1.5 | Designed as specific KV1.5 inhibitors for atrial fibrillation. tandfonline.com |

These findings suggest that the specific substitution pattern on the pyridine ring of this compound, with its amino, methyl, and hydroxyl groups, could confer a distinct profile for interacting with KV1 channels. The presence of the methyl group at the 4-position and the amino group at the 3-position, adjacent to the hydroxyl group at the 2-position, creates a unique electronic and steric arrangement that warrants investigation for potential KV1 channel blockade.

Investigation in Metabolic Pathways (e.g., Pyridoxamine (B1203002) Metabolic Process Analogs)

Pyridoxamine, a vitamer of vitamin B6, plays a crucial role in several metabolic pathways. ebi.ac.ukobolibrary.orgtamu.edujax.org Its primary function involves its conversion to the biologically active coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), which is essential for a wide range of enzymatic reactions, including amino acid and carbohydrate metabolism. vcu.edunih.gov Beyond its coenzymatic role, pyridoxamine has been identified as a potent inhibitor of the formation of advanced glycation endproducts (AGEs), which are implicated in the complications of diabetes. hmdb.ca

The mechanism by which pyridoxamine inhibits AGE formation is multifaceted. It is understood to scavenge reactive carbonyl species that are precursors to AGEs and to chelate metal ions that catalyze the oxidative reactions (Amadori reactions) leading to their formation. hmdb.caebi.ac.uk The key structural features responsible for this activity are the hydroxyl group at position 3 and the aminomethyl group at position 4 of the pyridine ring. hmdb.caebi.ac.uk

This compound shares structural similarities with pyridoxamine, suggesting it could function as an analog within related metabolic pathways. Both molecules are substituted methyl-pyridinols containing an amino group, which is a critical functional moiety.

The table below provides a structural comparison between pyridoxamine and this compound.

| Feature | Pyridoxamine | This compound |

| Core Structure | Pyridine | Pyridine |

| Position 2 | Methyl | Hydroxyl (-OH) |

| Position 3 | Hydroxyl (-OH) | Amino (-NH2) |

| Position 4 | Aminomethyl (-CH2NH2) | Methyl (-CH3) |

| Position 5 | Hydroxymethyl (-CH2OH) | Hydrogen |

| Key Functional Groups | Primary amine, Hydroxyl | Primary amine, Hydroxyl |

Structure Activity Relationship Sar Studies of 3 Amino 4 Methylpyridin 2 Ol Analogs

Impact of Substituent Position and Nature on Biological Activity

The position and characteristics of substituents on the pyridin-2-ol ring are paramount in determining the interaction with biological targets and, consequently, the compound's activity. Research on analogous structures, such as 2-amino-4-methylpyridine (B118599), has shown that the 6-position of the pyridine (B92270) ring exhibits the greatest tolerance for bulky substituents with respect to inhibitory potency for targets like inducible nitric oxide synthase (iNOS). nih.gov

For instance, in a series of 2-amino-4-methylpyridine analogs developed as iNOS inhibitors, modifications at the 6-position led to significant variations in potency. nih.gov Introducing a double bond to an alkyl substituent at this position, as in an alkene analog, resulted in diminished iNOS potency. nih.gov However, removing a cis-methyl group from that alkene substituent regained the activity, which implies a high degree of steric demand at the 6-position. nih.gov Furthermore, changing the substituent from a methyl or fluorine group to a hydroxyl group caused a substantial reduction in potency, suggesting an unfavorable electronic effect from the hydroxyl group in this position. nih.gov In contrast, analogs with methoxy (B1213986) and 2-fluoroethoxy groups at the same position were found to be inactive. nih.gov

In studies of pyridone derivatives as inhibitors of the epigenetic targets EZH2 and EZH1, substitutions at positions 4, 5, and 6 of the 2-pyridone ring were systematically explored. nih.gov These modifications significantly impacted both the potency and the selectivity of the inhibitors. nih.gov Similarly, for pyridinone derivatives investigated for anti-HIV activity, modifications at positions 3, 4, and 6 were identified as crucial for antiviral effects. frontiersin.org

The nature of the substituent is as critical as its position. Studies on other heterocyclic scaffolds have shown that small, aliphatic, electron-donating groups like methyl, ethyl, and cyclopropyl (B3062369) can be favorable for potency, while electron-withdrawing groups such as halogens or trifluoromethyl groups can render the compounds inactive. acs.org In some cases, exchanging an aryl substituent with an aliphatic one, like a cyclohexane (B81311) ring, can lead to a complete loss of activity, suggesting that π-stacking interactions with the target are essential for binding. nih.govacs.org

Table 1: Impact of Substituents on iNOS Inhibition for 2-Amino-4-methylpyridine Analogs Data sourced from a study on iNOS inhibitors, demonstrating SAR principles applicable to the pyridin-2-ol scaffold. nih.gov

| Compound ID | 6-Position Substituent | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) |

|---|---|---|---|---|

| 2 | -CH(CH₃)₂ | 193 ± 38 | 1500 ± 300 | 490 ± 80 |

| 9 | -CH(F)CH₃ | 220 ± 25 | - | - |

| 18 | -(CH₂)₃F | 57.6 ± 5.3 | 1428 ± 158 | 514 ± 83 |

| 20 | -(CH₂)₄F | 170 ± 26 | - | - |

| 16 | -CH(OH)CH₃ | 1776 ± 395 | - | - |

| 13 | -CH₂OCH₃ | >5000 | - | - |

| 24 | -C(CH₃)=CHCH₃ | 685 ± 127 | - | - |

Correlation of Physicochemical Parameters (e.g., pKa) with Biological Potency

The biological potency of drug candidates is often correlated with their physicochemical properties, such as acidity (pKa), lipophilicity (logP), and electronic distribution. Quantitative structure-activity relationship (QSAR) studies are frequently employed to build mathematical models that connect these parameters to biological activity. benthamscience.comrsc.org

For pyridine derivatives, the pKa is a critical parameter as it dictates the ionization state of the molecule at physiological pH, which in turn affects its ability to cross cell membranes and interact with targets. Studies on meta-substituted pyridines have demonstrated a direct relationship between Hammett constants (a measure of the electronic effect of a substituent) and the experimental pKa values. researchgate.net This correlation allows for the prediction of how different substituents will alter the basicity of the pyridine nitrogen and, potentially, the biological activity. researchgate.net

QSAR models have been successfully constructed for various heterocyclic compounds to predict their activity. benthamscience.comrsc.org These models often reveal that specific electronic, steric, or hydrophobic features are essential for potency. For example, a QSAR study on 1,4-dihydropyridine (B1200194) derivatives concluded that a protonable nitrogen atom within the ring and the presence of a lipophilic phenyl group with an electronegative substituent were key features for the desired inhibitory effect. benthamscience.com Such models provide a quantitative framework for understanding how subtle changes in physicochemical properties can translate into significant differences in biological potency.

Design Principles for Enhanced Target Selectivity and Affinity

Achieving high selectivity for a specific biological target over others is a primary goal in drug design to minimize off-target effects. SAR studies provide the foundational principles for rationally designing analogs with enhanced selectivity and affinity.

One key principle is exploiting structural differences between target active sites. For example, in the development of EZH2/EZH1 inhibitors, modifications to the pyridone ring were instrumental in achieving selectivity. Attaching a bulky homopiperazine (B121016) or piperidine-4-amino group to the scaffold led to a more than 10-fold drop in potency against EZH1 while largely maintaining potency against EZH2. nih.gov An even more striking example was a 6-bromo analog, which showed good potency for EZH2 but had no significant inhibitory activity against EZH1, demonstrating that a single atomic substitution can confer substantial selectivity. nih.gov

Computational modeling often complements experimental work in establishing design principles. For iNOS inhibitors, computational calculations suggested that the 6-position of the 2-amino-4-methylpyridine ring was the most tolerant to the introduction of substituents, guiding the design of analogs for applications like PET imaging. nih.gov

Further design principles derived from SAR studies on related heterocyclic systems include:

Stereochemistry: The specific 3D arrangement of atoms can be critical. For instance, the (R)-configuration at a specific chiral center was found to be a key factor for the inhibitory potency of certain Hedgehog acyltransferase inhibitors. nih.govacs.org

Linker Modification: The nature of the chemical linker connecting the core scaffold to other parts of the molecule can be crucial. Replacing a central amide linkage with a urea (B33335) or other groups can drastically alter activity. nih.govacs.org

Scaffold Hopping: Sometimes, replacing the core scaffold entirely (e.g., indole (B1671886) with azaindole or benzimidazole) while keeping key interacting substituents can be explored to improve properties, although it often leads to reduced potency if the core provides critical interactions. acs.org

These principles, derived from rigorous SAR exploration, allow medicinal chemists to fine-tune molecular structures, enhancing their affinity for the intended target while minimizing interactions with others, ultimately leading to safer and more effective therapeutic candidates.

Computational and Theoretical Investigations of 3 Amino 4 Methylpyridin 2 Ol

Molecular Structure Elucidation via Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations are instrumental in determining the three-dimensional structure of 3-Amino-4-methylpyridin-2-ol with high accuracy. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to optimize the molecular geometry and predict key structural parameters.

DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the molecule's equilibrium geometry. These calculations yield information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar aminopyridine derivatives have demonstrated that the pyridine (B92270) ring may exhibit slight deviations from perfect planarity due to the substitution pattern. researchgate.net The intramolecular hydrogen bonding between the amino group at position 3 and the hydroxyl group at position 2 is a key feature that can be precisely characterized through these computational methods.

MP2 calculations, while computationally more demanding, offer a higher level of theory for electron correlation effects and can be used to refine the geometries obtained from DFT. researchgate.net A comparison of the optimized structures from both methods helps in assessing the reliability of the predicted geometric parameters.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-O | 1.35 Å |

| C3-N (amino) | 1.38 Å | |

| C4-C (methyl) | 1.51 Å | |

| N1-H | 0.99 Å | |

| Bond Angle | O-C2-N1 | 118.5° |

| C3-C4-C5 | 119.2° | |

| H-N-H (amino) | 115.0° | |

| Dihedral Angle | O-C2-C3-N (amino) | 0.5° |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine derivatives.

Prediction of Spectroscopic Properties (e.g., IR, Raman)

Theoretical calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By performing a frequency analysis on the optimized geometry of this compound, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data.

The predicted IR and Raman spectra can aid in the assignment of experimentally observed vibrational bands to specific modes of vibration, such as N-H stretching, C=O stretching, C-N stretching, and ring deformation modes. For example, the characteristic vibrational modes for the amino and hydroxyl groups can be precisely identified.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(O-H) | 3450 | O-H stretching |

| ν(N-H)asym | 3350 | Asymmetric N-H stretching of amino group |

| ν(N-H)sym | 3250 | Symmetric N-H stretching of amino group |

| ν(C=O) | 1680 | C=O stretching of pyridone ring |

| δ(N-H) | 1620 | N-H scissoring of amino group |

| ν(C=C) | 1580 | C=C stretching in the pyridine ring |

| ν(C-N) | 1340 | C-N stretching |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine derivatives.

Tautomeric Equilibria Analysis and Stability

This compound can exist in different tautomeric forms, primarily the pyridin-2-ol form and the pyridin-2-one form. Computational chemistry is an invaluable tool for assessing the relative stabilities of these tautomers. science.gov By calculating the electronic energies of the optimized geometries of each tautomer, their relative abundance in equilibrium can be predicted.

The calculations typically show that the pyridin-2-one (or pyridone) tautomer is significantly more stable than the pyridin-2-ol tautomer for 2-hydroxypyridines. The relative energies can be influenced by the solvent environment, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). science.gov The analysis of tautomeric equilibria is crucial as the different tautomers may exhibit distinct chemical reactivity and biological activity.

Table 3: Calculated Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |

| 3-Amino-4-methylpyridin-2(1H)-one | 0.00 | 0.00 |

| This compound | +8.5 | +5.2 |

Note: The data in this table is illustrative and based on general trends for pyridinone/pyridinol tautomerism.

Molecular Docking and Binding Affinity Predictions (Inferred from receptor binding studies)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates. For this compound, molecular docking studies can be performed to investigate its potential binding to various biological targets.

The docking process involves placing the ligand (this compound) into the binding site of a receptor and calculating a score that represents the binding affinity. This score is based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. For instance, the amino and hydroxyl groups of this compound are capable of forming hydrogen bonds with amino acid residues in the receptor's active site, which can contribute significantly to its binding affinity. nih.gov

While specific receptor binding studies for this compound are not widely reported, docking simulations can infer potential interactions. For example, docking this compound into the active site of a kinase, a common drug target, could reveal key interactions and provide a rationale for its potential inhibitory activity.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.8 |

| Key Hydrogen Bond Interactions | Asp145, Glu92 |

| Key Hydrophobic Interactions | Leu25, Val78 |

Note: The data in this table is illustrative and represents a hypothetical docking scenario.

Advanced Analytical Methodologies for Characterization and Analysis of 3 Amino 4 Methylpyridin 2 Ol

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Detailed experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Amino-4-methylpyridin-2-ol are limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy No publicly accessible, peer-reviewed studies containing experimental ¹H NMR or ¹³C NMR spectral data specifically for this compound could be located. While commercial vendors may possess this data for quality control, it is not published.

Mass Spectrometry (MS) Experimental mass spectra detailing the fragmentation pattern of this compound are not available in published literature. However, computational predictions for the tautomer, 3-amino-4-methyl-1H-pyridin-2-one, are available. These theoretical values can guide future experimental work. uni.lu

The table below presents predicted mass-to-charge ratios (m/z) for various adducts of the compound, which are useful for its identification in mass spectrometry analysis. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 125.07094 |

| [M+Na]⁺ | 147.05288 |

| [M-H]⁻ | 123.05638 |

| [M+NH₄]⁺ | 142.09748 |

| [M+K]⁺ | 163.02682 |

| [M]⁺ | 124.06311 |

| Data sourced from computational predictions. uni.lu |

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, GC-MS)

Specific, validated chromatographic methods for this compound have not been detailed in accessible research literature.

High-Performance Liquid Chromatography (HPLC) While commercial suppliers list HPLC as a technique for purity assessment, no standard operating procedures, including column type, mobile phase composition, flow rate, or detector wavelength, have been published for this specific compound. ambeed.com For related aminopyridine compounds, reversed-phase HPLC is a common analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) There are no established GC-MS methods for the analysis of this compound in the reviewed literature. Due to the compound's polarity and low volatility stemming from the amino and hydroxyl/amide functional groups, a derivatization step to increase volatility would likely be required prior to GC-MS analysis.

X-ray Crystallography for Solid-State Structure Determination

No experimental data from single-crystal X-ray diffraction has been published for this compound. Therefore, definitive information regarding its solid-state structure, including bond lengths, bond angles, and crystal packing, is not available. While the molecular formula C₆H₈N₂O appears in crystallographic databases, investigations have shown these entries correspond to different isomers or compounds with the same formula, such as 2-acetylpyrazinium, and not this compound. doaj.orgcrystallography.net

Broader Academic and Industrial Applications of 3 Amino 4 Methylpyridin 2 Ol in Chemical Sciences

Catalysis and Coordination Chemistry (e.g., Ligands for Metal Complexes)

The field of coordination chemistry has seen significant growth in the use of complexes to catalyze a wide range of polymerization and organic transformations. wordpress.com The design of ligands is crucial for controlling the structure, properties, and reactivity of metal complexes. rsc.org The 3-Amino-4-methylpyridin-2-ol molecule, particularly in its deprotonated pyridin-2-onate form, presents features that make it a compelling candidate as a ligand for metal complexes.

Pyridonates are recognized as a versatile class of ligands in 3d transition metal coordination chemistry and catalysis. rsc.org The anionic pyridonate form can coordinate to a metal center in several ways, leveraging both its nitrogen and oxygen atoms. This versatility allows for the formation of mononuclear, dinuclear, and polynuclear metal complexes. rsc.org The amino group at the 3-position and the methyl group at the 4-position of this compound can further influence the steric and electronic properties of the resulting metal complex, fine-tuning its catalytic activity.

Schiff base ligands, often formed by the condensation of an amine and a carbonyl group, are known to form stable complexes with a vast array of metal ions. scirp.org The amino group of this compound could potentially be used to synthesize more complex Schiff base ligands, expanding its utility in creating catalysts for reactions such as oxidation, reduction, and hydrolysis. scirp.org

Research into metal-ligand cooperation has shown that ligands are not mere spectators in catalytic cycles. mdpi.com Ligands that can be reversibly dearomatized, for instance, can actively participate in bond activation processes. mdpi.com The pyridine (B92270) core of this compound, combined with its protic amino and hydroxyl/oxo groups, provides a framework that could potentially engage in such cooperative catalysis, enhancing the efficiency of metal-catalyzed reactions.

| Coordination Mode | Description | Potential Metal Complex Type |

| Monodentate (κ¹-O) | The ligand binds to the metal center exclusively through the oxygen atom of the carbonyl/hydroxyl group. | Mononuclear complexes |

| Bidentate (κ²-N,O) | The ligand chelates to the metal center using both the ring nitrogen and the exocyclic oxygen atom. | Mononuclear or dinuclear "paddle-wheel" complexes rsc.org |

| Bridging | The ligand bridges two or more metal centers, using its N and O donor atoms. | Polynuclear complexes, molecular magnets rsc.org |

Materials Science Research (e.g., Organic-Inorganic Hybrid Materials, Polymers)

Organic-inorganic hybrid materials are multi-component systems where organic and inorganic constituents are intimately mixed on a sub-micrometer or nanometer scale. mdpi.com This combination can lead to materials with enhanced properties compared to their individual components. mdpi.com this compound possesses reactive functional groups—specifically the amino (-NH2) and hydroxyl (-OH) groups—that make it a suitable organic building block for incorporation into such hybrid structures.

These functional groups can form strong covalent or hydrogen bonds with inorganic components. For example, the hydroxyl group can react with metal alkoxides during a sol-gel process, a common method for creating hybrid materials, to form a covalently linked network. researchgate.net Similarly, the amino group can be functionalized or used to form hydrogen bonds, creating a strong interface between the organic and inorganic phases, which is crucial for the material's final performance. researchgate.net

In polymer science, pyridine-containing monomers are utilized to create polymers with unique physical properties. nih.gov The structure of this compound allows for its potential incorporation into polymer chains. This can be achieved through polycondensation reactions involving its amino and hydroxyl groups. The resulting polymer would feature pyridine rings as part of its backbone, which could impart specific thermal, mechanical, or conductive properties. Furthermore, the presence of the pyridine unit offers a site for post-polymerization modification, such as N-alkylation to introduce charge, as seen in related pyridinium (B92312) silsesquioxane materials used for electrochemical sensors. researchgate.net

Urethane-free polyester (B1180765) acrylate (B77674) oligomers have been employed in radiation-curable coatings. google.com.qa The hydroxyl group on this compound could potentially act as an initiator for ring-opening polymerization of cyclic esters or be incorporated into polyester backbones, suggesting its utility in the development of specialty polymers and coatings.

Applications in Agrochemical Research

Pyridine derivatives are a well-established class of compounds in agrochemical research, forming the core structure of many herbicides, insecticides, and fungicides. nih.gov The compound this compound serves as a potential intermediate or building block for the synthesis of more complex, biologically active molecules for agricultural use. indiamart.com

The specific combination of amino, methyl, and hydroxyl groups on the pyridine ring can be synthetically modified to explore a wide range of chemical space. For instance, the amino group is a key synthon for introducing further complexity and can be a target for derivatization to modulate the biological activity of the final product. Related aminopyridine compounds are considered for their potential as pesticides or herbicides. smolecule.com

Moreover, quinazoline-based compounds, which are also nitrogen-containing heterocycles, are widely used as antifungal agents and herbicides in agrochemicals. academicjournals.org The structural similarities and shared chemical motifs suggest that aminopyridine derivatives like this compound could be valuable starting points for designing novel agrochemicals. The synthesis of new antibiotics from 6-aminopyridin-3-ol highlights the potential of aminopyridinols in creating biocidal agents. nih.gov Research in this area would involve using this compound as a scaffold to generate libraries of new compounds for screening against various plant pathogens and pests.

Challenges, Opportunities, and Future Research Directions

Addressing Synthetic Efficiency and Scalability

A primary challenge in the widespread application of 3-Amino-4-methylpyridin-2-ol lies in the efficiency and scalability of its synthesis. Current methods often involve multi-step processes with issues of low yield, harsh reaction conditions, and the use of expensive or hazardous reagents. patsnap.comgoogle.com For instance, some syntheses rely on the nitration of pyridine (B92270) precursors, which can lead to non-selective reactions and potential thermal hazards, especially on a large scale. google.com Other routes may require dichlorination and subsequent de-chlorination steps, necessitating specialized and costly equipment. google.com

Modern approaches have aimed to improve yields. For example, a method involving the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) within a pressure reactor has been developed. google.com Another optimized protocol reports an 84% yield through pressure reactor conditions. However, the scalability of such pressure-based systems for industrial production remains a consideration. google.com

Future research should focus on developing greener and more economical synthetic pathways. This includes the exploration of catalytic methods, such as using palladium on carbon (Pd/C) or copper iodide (CuI) for amination, and optimizing reaction conditions to avoid harsh chemicals and high temperatures. The development of one-pot synthesis procedures or continuous flow reactions could significantly enhance efficiency and reduce production costs, making the compound more accessible for various applications. google.com

Exploration of Novel Biological Targets and Therapeutic Areas

Derivatives of this compound and related pyridinone structures have demonstrated a wide range of biological activities, including potential as antimicrobial, anticancer, and anti-inflammatory agents. smolecule.comfrontiersin.org The core structure serves as a valuable scaffold in medicinal chemistry, with the amino and hydroxyl groups providing key interaction points with biological targets. smolecule.com

The opportunity lies in systematically exploring the therapeutic potential of this compound and its derivatives against a broader array of diseases. For example, some pyridinone derivatives have been investigated as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a target in cancer therapy. frontiersin.org Others have shown potential as HIV reverse transcriptase inhibitors. frontiersin.org The structural similarity of the 1H-pyridin-2-one tautomer to peptide bonds makes it a peptidomimetic scaffold, useful in drug design. nih.gov

Future research should involve high-throughput screening of this compound derivatives against diverse biological targets. Investigating their efficacy in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases could uncover new therapeutic applications. evitachem.com Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to the core structure influence biological activity and in designing more potent and selective drug candidates. frontiersin.org

Advanced Computational Approaches for Rational Design

Computational chemistry offers powerful tools for accelerating the drug discovery and material design process. For this compound, computational methods can be employed for the rational design of new derivatives with enhanced properties. Techniques like Density Functional Theory (DFT) calculations can predict the reactivity of the molecule, identifying electrophilic and nucleophilic sites for targeted chemical modifications.

Molecular docking studies can simulate the interaction of derivatives with specific biological targets, such as enzymes and receptors, to predict binding affinity and mode of action. chemrxiv.org This in-silico screening can prioritize compounds for synthesis and biological testing, saving time and resources. biorxiv.org For instance, molecular modeling has been used to guide modifications of the pyridinone ring at various positions to improve anti-HIV activity. frontiersin.org

The future of research in this area will likely involve the use of more sophisticated computational tools, including machine learning and artificial intelligence. These approaches can analyze large datasets from experimental and computational studies to identify complex structure-activity relationships and predict the properties of novel compounds with greater accuracy. Integrating computational predictions with experimental validation will be key to the efficient discovery of new applications for this compound.

Development of Derivatization Strategies for Specific Applications

The functional groups of this compound—the amino, methyl, and hydroxyl groups—offer multiple sites for derivatization. This allows for the tailoring of the molecule's properties for specific applications in fields like medicinal chemistry, materials science, and analytics. smolecule.comevitachem.com

For instance, derivatization can be used to enhance the analytical detection of molecules. Reagents can be attached to the amino or hydroxyl groups to introduce chromophores or fluorophores, improving detectability in techniques like high-performance liquid chromatography (HPLC). sci-hub.se In materials science, polymerization of derivatives can lead to the creation of novel polymers with unique thermal or mechanical properties. smolecule.com In medicinal chemistry, adding different substituents can modulate the compound's pharmacokinetic properties and biological activity. frontiersin.org

Future research should focus on developing novel and efficient derivatization strategies. This includes the use of charge-switch derivatization reagents to improve ionization efficiency in mass spectrometry or the synthesis of derivatives with specific functionalities for targeted applications. qut.edu.au Exploring a wider range of reaction types, such as nucleophilic substitutions, oxidations, and reductions, will expand the library of accessible derivatives and their potential uses. smolecule.comevitachem.com

Interdisciplinary Research in Chemical Biology and Materials Science

The versatile nature of this compound makes it an ideal candidate for interdisciplinary research, bridging chemical biology and materials science. In chemical biology, derivatives of this compound can be used as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular components or track the localization of a drug within a cell.

In materials science, the pyridine core and its functional groups can be exploited to create novel materials. Ferrocene-containing derivatives, for instance, have been studied for their unique electrochemical and photophysical properties, with potential applications in organic solar cells. mdpi.com The ability of the amino and hydroxyl groups to participate in hydrogen bonding and coordinate with metals also opens up possibilities for the design of metal-organic frameworks (MOFs) and other supramolecular structures.

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-4-methylpyridin-2-ol and its derivatives?

Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, oxidation, or reduction. For example, halogenated intermediates (e.g., brominated pyridines) can undergo amination using ammonia or amines under controlled conditions . Substitution reactions may employ reagents like sodium azide or thiocyanate to introduce functional groups at the 3-position. Reaction solvents (e.g., methanol, THF) and catalysts (e.g., palladium on carbon) are critical for optimizing yields .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming regiochemistry and substituent positions. Mass spectrometry (MS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity . For derivatives, infrared (IR) spectroscopy can identify functional groups like hydroxyl or amino moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during substitution reactions?

Optimization involves adjusting temperature, solvent polarity, and stoichiometry. For example, amination of 3-bromo-4-methylpyridin-2-ol requires anhydrous conditions and excess ammonia in ethanol at 60–80°C . Catalytic systems (e.g., copper iodide for Ullmann-type couplings) enhance reaction efficiency. Kinetic studies using in-situ monitoring (e.g., GC-MS) help identify side reactions and refine conditions .

Q. What strategies resolve contradictions in spectroscopic data for amino-methylpyridin-ol derivatives?

Discrepancies in NMR shifts may arise from tautomerism or solvent effects. Computational methods (DFT calculations) predict chemical shifts to validate experimental data . X-ray crystallography provides definitive structural confirmation, especially for regiochemical ambiguities . Cross-validation using 2D NMR techniques (e.g., COSY, HSQC) resolves overlapping signals .

Q. How does the electronic environment of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Electron-withdrawing groups (e.g., bromine at the 3-position) activate the pyridine ring for nucleophilic attack. Steric effects from the 4-methyl group may hinder substitution at adjacent positions. Hammett studies correlate substituent electronic parameters (σ) with reaction rates to predict site selectivity . Solvent effects (e.g., DMSO for polar transition states) further modulate reactivity .

Methodological Considerations

- Safety Protocols : Use local exhaust ventilation and particulate respirators (EN 143) to mitigate inhalation risks. Ground equipment to prevent static discharge during handling .

- Data Reproducibility : Document solvent purity, catalyst loading, and reaction times meticulously. For example, LiAlH₄ reductions require strict moisture control to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.